N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE
CAS No.:
VCID: VC11104558
Molecular Formula: C19H15N3OS
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE -](/images/structure/VC11104558.png)
Description |
N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide is a complex organic compound that combines benzodiazole and thiophene moieties, which are known for their biological activity and potential applications in medicinal chemistry. This compound is not extensively documented in the available literature, but its structure suggests it could be of interest for research into new therapeutic agents. Synthesis and CharacterizationThe synthesis of N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide would typically involve multiple steps, including the formation of the benzodiazole ring and its attachment to the thiophene moiety via an amide linkage. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound. Biological Activity:
Chemical Reactions:
Data Table: Comparison of Related Compounds
|
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE | ||||||||||||||||
Molecular Formula | C19H15N3OS | ||||||||||||||||
Molecular Weight | 333.4 g/mol | ||||||||||||||||
IUPAC Name | N-[4-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylacetamide | ||||||||||||||||
Standard InChI | InChI=1S/C19H15N3OS/c23-18(12-15-4-3-11-24-15)20-14-9-7-13(8-10-14)19-21-16-5-1-2-6-17(16)22-19/h1-11H,12H2,(H,20,23)(H,21,22) | ||||||||||||||||
Standard InChIKey | POXFYLKDULPRTF-UHFFFAOYSA-N | ||||||||||||||||
SMILES | C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4 | ||||||||||||||||
Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4 | ||||||||||||||||
PubChem Compound | 868466 | ||||||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume